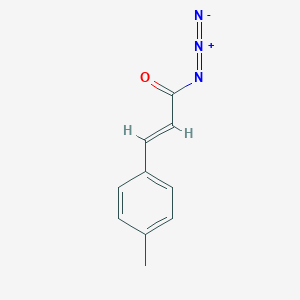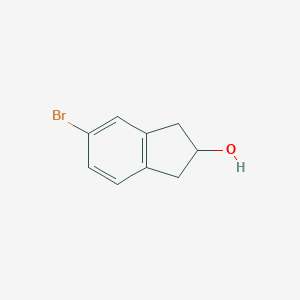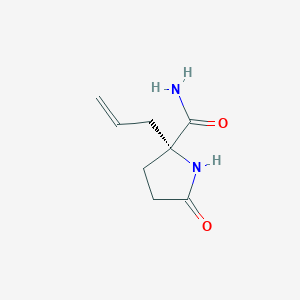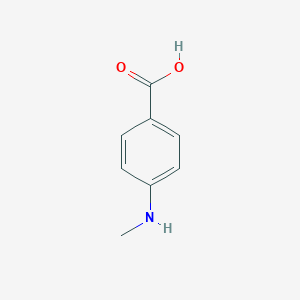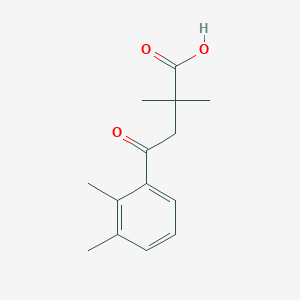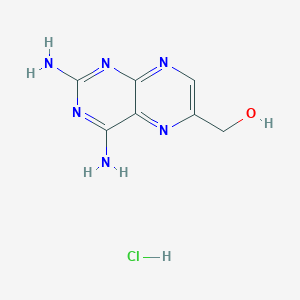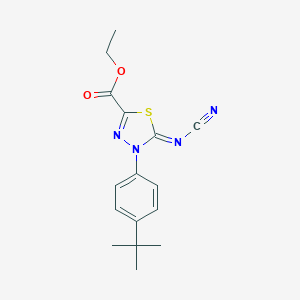
Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate, also known as ETC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETC is a thiadiazole derivative, which is a class of compounds that has been extensively studied for their biological and pharmacological properties. In
作用機序
The mechanism of action of Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways in cells.
生化学的および生理学的効果
Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. In vivo studies have shown that Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate can reduce tumor growth in mice and increase the survival rate of mice with cancer. Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has also been shown to have antimicrobial activity against various bacterial and fungal species.
実験室実験の利点と制限
One advantage of using Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its relatively low cost compared to other compounds with similar properties. However, one limitation of using Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires proper handling and disposal procedures.
将来の方向性
There are several future directions for research on Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate. One direction is to further explore its potential applications in agriculture, medicine, and materials science. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with specific enzymes and signaling pathways. Additionally, future research could focus on developing new analogs of Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate with improved properties such as solubility, bioavailability, and selectivity.
合成法
The synthesis of Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate involves the reaction of 2-amino-4-tert-butylphenol with ethyl cyanoacetate and thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified through recrystallization. The yield of Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is around 70%, and the purity can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been studied extensively for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been shown to have herbicidal activity against various weed species. In medicine, Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been studied for its anticancer, antitumor, and antimicrobial properties. In materials science, Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been used as a precursor for the synthesis of various functional materials such as metal complexes and polymers.
特性
CAS番号 |
148367-92-4 |
|---|---|
製品名 |
Ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate |
分子式 |
C16H18N4O2S |
分子量 |
330.4 g/mol |
IUPAC名 |
ethyl 4-(4-tert-butylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C16H18N4O2S/c1-5-22-14(21)13-19-20(15(23-13)18-10-17)12-8-6-11(7-9-12)16(2,3)4/h6-9H,5H2,1-4H3 |
InChIキー |
HREBJTOFMTZMEZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=NC#N)S1)C2=CC=C(C=C2)C(C)(C)C |
正規SMILES |
CCOC(=O)C1=NN(C(=NC#N)S1)C2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



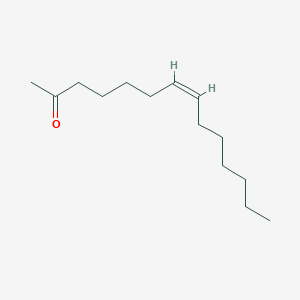
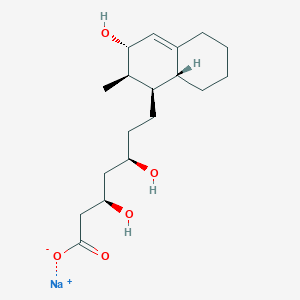
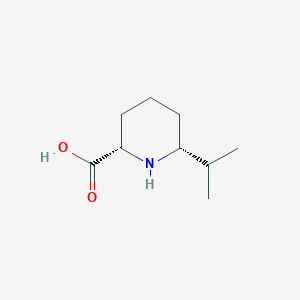
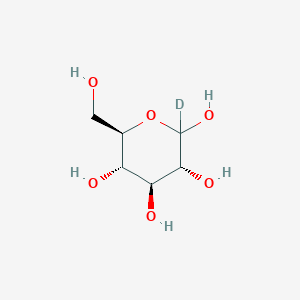
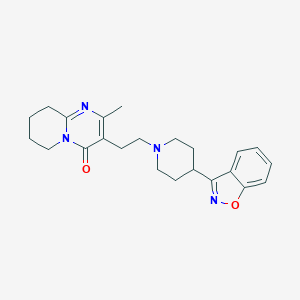
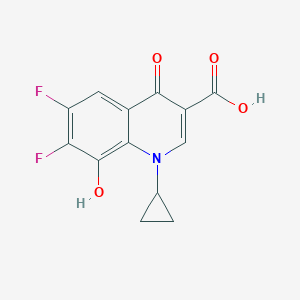
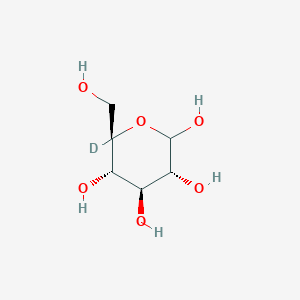
![(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid](/img/structure/B118870.png)
